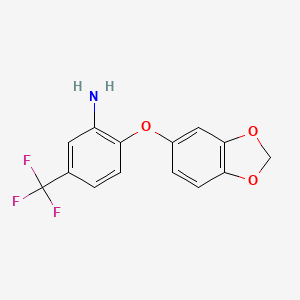

![molecular formula C9H18N2O4 B1336258 2-[[2-(Boc-amino)ethyl]amino]acetic acid CAS No. 90495-99-1](/img/structure/B1336258.png)

2-[[2-(Boc-amino)ethyl]amino]acetic acid

Descripción general

Descripción

2-[[2-(Boc-amino)ethyl]amino]acetic acid is a chemical compound that features a Boc-protected amino group. The Boc group (Di-tert butyl dicarbonate) is a common protecting group used in organic synthesis to protect amino functionalities during reactions that might otherwise affect them. This compound is likely to be an intermediate or a building block in the synthesis of more complex molecules, such as pharmaceuticals or peptides.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to prevent unwanted side reactions. For instance, the Boc group has been used to protect the amino group in 2-aminomethylphenylacetic acid, which is an important intermediate in the synthesis of certain antibiotics like ceforanide . The Boc group provides a higher yield compared to other protecting agents, although its removal can be more challenging . Similarly, Boc-protected amino acid derivatives have been synthesized using base-labile protecting groups, such as the Anpe group, which can be selectively removed under certain conditions .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino group. This moiety is bulky and provides steric protection, which is crucial during synthesis. The Boc group can be introduced through reactions with Di-tert butyl dicarbonate and later removed under acidic conditions. For example, N-Boc-protected alanine hydrazide derivatives have been synthesized and cyclized to form oxadiazoles, demonstrating the versatility of Boc-protected intermediates in organic synthesis .

Chemical Reactions Analysis

Boc-protected amino compounds can undergo various chemical reactions. For instance, they can be involved in cyclization reactions to form heterocyclic compounds, as seen in the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionohydrazides into oxadiazoles . Additionally, the debenzylation of N-Boc protected amino derivatives can be facilitated by acids, which is a critical step in the synthesis of certain enzyme inhibitors . The Boc group itself can be removed under acidic conditions, which is a common deprotection step in the synthesis of peptides and other nitrogen-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids and their derivatives are influenced by the presence of the Boc group. This group increases the molecular weight and steric bulk, affecting solubility and reactivity. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, which is a key feature exploited in synthetic chemistry. For example, the debenzylation of double-protected amino derivatives has been achieved using acetic acid, highlighting the importance of understanding the chemical properties of these groups for successful deprotection .

Aplicaciones Científicas De Investigación

Conversion to Oxadiazoles : Kudelko and Zieliński (2010) demonstrated the conversion of derivatives of N-Boc-protected alanine hydrazide into oxadiazoles using glacial acetic acid. This suggests the potential of 2-[[2-(Boc-amino)ethyl]amino]acetic acid in synthesizing heterocyclic compounds, which are significant in pharmaceutical chemistry (Kudelko & Zieliński, 2010).

Protecting Methods for Amino Group : Zhao, Wang, and Liu (2014) compared different protecting agents for the amino group in related compounds, highlighting the use of BOC (Di-tert butyl dicarbonate) as an efficient protecting group. This study underscores the importance of this compound in creating protected intermediates for further chemical synthesis (Zhao, Wang, & Liu, 2014).

Synthesis of Amino Acid Derivatives : Brambilla et al. (2014) achieved asymmetric syntheses of methyl N-Boc-2-deoxy-2-amino derivatives from sorbic acid. This research demonstrates the compound's role in synthesizing structurally complex amino acids, which are crucial in medicinal chemistry and drug development (Brambilla et al., 2014).

Application in Peptide Synthesis : Thalluri et al. (2013) discussed the use of related compounds as efficient coupling reagents for peptide synthesis. Their study suggests that derivatives of this compound could be valuable in synthesizing peptides without racemization, which is critical for therapeutic applications (Thalluri et al., 2013).

Synthesis of Cryptands and Macrocycles : Oijen et al. (1994) utilized Boc-protected compounds for the synthesis of amino acid-based cryptands and macrocycles. This highlights the compound's role in creating complex molecular structures for potential applications in material science and catalysis (Oijen et al., 1994).

Mecanismo De Acción

Target of Action

It is known that boc-amino acids, such as this compound, are often used in the synthesis of peptides . Therefore, it can be inferred that the compound may interact with peptide-related targets in the body.

Mode of Action

Boc-amino acids are typically used as building blocks in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Biochemical Pathways

Given its potential role in peptide synthesis, it may indirectly influence various biochemical pathways depending on the specific peptides being synthesized .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored away from moisture . This suggests that the compound may have certain stability and solubility characteristics that could influence its bioavailability.

Result of Action

As a boc-amino acid, it is likely to be involved in the synthesis of peptides, which can have a wide range of biological effects depending on their specific sequences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[[2-(Boc-amino)ethyl]amino]acetic acid. For instance, the compound’s stability may be affected by moisture, suggesting that it should be stored in a dry environment . Additionally, the compound’s efficacy and action could be influenced by factors such as pH, as the Boc group is typically removed under acidic conditions .

Safety and Hazards

When handling “2-[[2-(Boc-amino)ethyl]amino]acetic acid”, one should avoid breathing its dust, fume, gas, mist, vapors, or spray . If it comes into contact with the skin, wash with plenty of soap and water . Protective gloves, clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

The use of Boc as a protecting group for amines has become increasingly popular in recent years . It is now ranked as "one of the most commonly used protective groups for amines" . As such, “2-[[2-(Boc-amino)ethyl]amino]acetic acid” and similar compounds are likely to continue playing a significant role in organic synthesis .

Propiedades

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-10-6-7(12)13/h10H,4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQSLXNZORCPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431471 | |

| Record name | (N'-Boc-2'-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90495-99-1 | |

| Record name | (N'-Boc-2'-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)